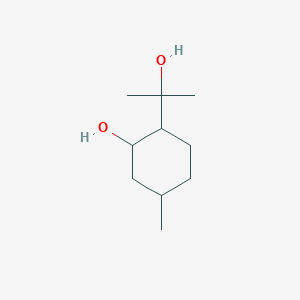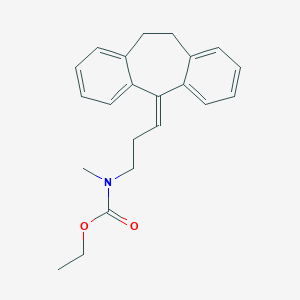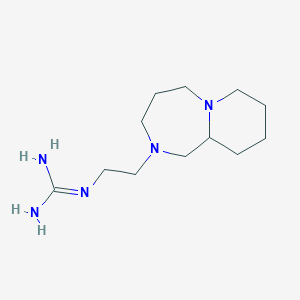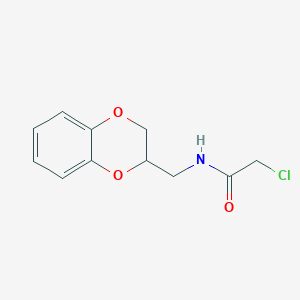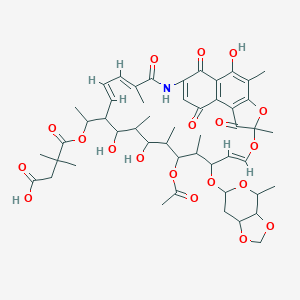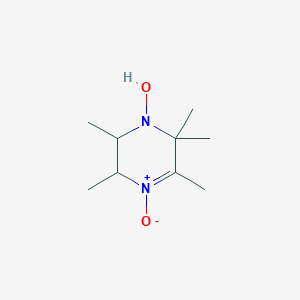
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide, also known as PDP, is a chemical compound that has been studied for its potential applications in scientific research. PDP is a highly stable and water-soluble compound that has shown promising results in a variety of research fields.
Mechanism Of Action
The mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical And Physiological Effects
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can increase the viability of neuronal cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can improve cognitive function and reduce the size of tumors in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its stability and water solubility, which makes it easy to work with and administer. Additionally, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have low toxicity and minimal side effects. However, one limitation of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. One potential area of research is the development of new drugs based on the structure of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide and its potential applications in treating neurodegenerative diseases and cancer. Finally, studies are needed to determine the optimal dosage and administration of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide for different applications.
Synthesis Methods
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylpyrazine with hydrogen peroxide and a catalyst. The resulting compound is then oxidized to produce 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. The synthesis method of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been studied for its potential applications in a variety of research fields, including neuroscience, cancer research, and drug development. In neuroscience, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have anti-tumor effects and may have potential applications in developing new cancer therapies. In drug development, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been used as a model compound for developing new drugs with similar properties.
properties
CAS RN |
118176-36-6 |
|---|---|
Product Name |
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide |
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-hydroxy-2,3,5,5,6-pentamethyl-1-oxido-2,3-dihydropyrazin-1-ium |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6-7,13H,1-5H3 |
InChI Key |
FSBCMDYEKJICND-UHFFFAOYSA-N |
SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
Canonical SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



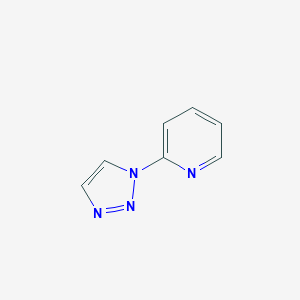
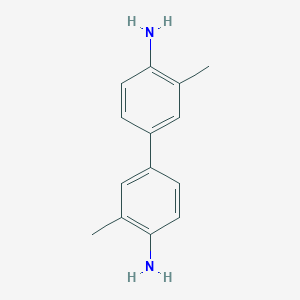
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
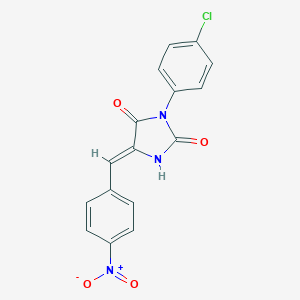
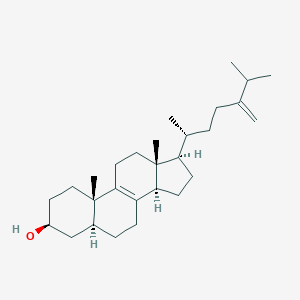
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
